molecular formula C18H37BrZn B6333833 n-Octadecylzinc bromide CAS No. 1142222-21-6

n-Octadecylzinc bromide

Cat. No.: B6333833
CAS No.: 1142222-21-6
M. Wt: 398.8 g/mol
InChI Key: ICMFOODCOZIFOP-UHFFFAOYSA-M
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Description

n-Octadecylzinc bromide is an organozinc compound with the molecular formula C18H37BrZn. It is typically used in organic synthesis and is known for its reactivity with various electrophiles. This compound is often supplied as a solution in tetrahydrofuran (THF) to ensure stability and ease of handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Octadecylzinc bromide can be synthesized through the reaction of octadecyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

n-Octadecylzinc bromide primarily undergoes substitution reactions due to the presence of the zinc-carbon bond. It can react with various electrophiles, including alkyl halides, to form new carbon-carbon bonds .

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl chlorides, and epoxides.

    Conditions: Reactions are typically carried out in an inert atmosphere using solvents like THF.

Major Products

The major products formed from reactions involving this compound are typically long-chain hydrocarbons or functionalized organic molecules, depending on the electrophile used .

Scientific Research Applications

n-Octadecylzinc bromide has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential in drug synthesis and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which n-Octadecylzinc bromide exerts its effects involves the formation of a reactive zinc-carbon bond. This bond can interact with various electrophiles, facilitating the formation of new carbon-carbon bonds. The zinc center acts as a nucleophile, attacking electrophilic centers in the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Diethylzinc
  • Dimethylzinc
  • Phenylzinc bromide

Comparison

n-Octadecylzinc bromide is unique due to its long alkyl chain, which imparts different physical properties compared to shorter-chain organozinc compounds like diethylzinc and dimethylzinc. This long chain can influence the solubility and reactivity of the compound, making it suitable for specific applications where other organozinc compounds may not be as effective .

Properties

IUPAC Name

bromozinc(1+);octadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37.BrH.Zn/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMFOODCOZIFOP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC[CH2-].[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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